molecular formula C8H14N4O3 B12306877 Tert-butyl 4-azido-1,2-oxazolidine-2-carboxylate

Tert-butyl 4-azido-1,2-oxazolidine-2-carboxylate

Cat. No.: B12306877
M. Wt: 214.22 g/mol
InChI Key: QSDSEHYPTHMPMW-UHFFFAOYSA-N
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Description

Tert-butyl (4R)-4-azido-1,2-oxazolidine-2-carboxylate is a compound that features a tert-butyl group, an azido group, and an oxazolidine ring

Chemical Reactions Analysis

Tert-butyl (4R)-4-azido-1,2-oxazolidine-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution. The tert-butyl group is known for its steric hindrance, which can influence the reactivity of the compound. For example, the hydroxylation of sterically congested primary C-H bonds in tert-butyl groups can be achieved using a highly electrophilic manganese catalyst . This reaction typically results in the formation of primary alcohols as the major products.

Scientific Research Applications

Tert-butyl (4R)-4-azido-1,2-oxazolidine-2-carboxylate has several applications in scientific research. Its unique structure makes it useful in the study of chemical transformations and biosynthetic pathways. . Additionally, the compound’s azido group can be utilized in click chemistry, a powerful tool for bioconjugation and drug development.

Mechanism of Action

The mechanism of action of tert-butyl (4R)-4-azido-1,2-oxazolidine-2-carboxylate involves its interaction with molecular targets through its functional groups. The azido group can participate in cycloaddition reactions, forming stable triazole linkages. The oxazolidine ring can also interact with various biological targets, potentially influencing enzymatic activity and protein interactions. The tert-butyl group provides steric hindrance, which can affect the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Tert-butyl (4R)-4-azido-1,2-oxazolidine-2-carboxylate can be compared with other tert-butyl esters and azido compounds. Similar compounds include tert-butyl (4R)-4-azido-1,2-oxazolidine-2-carboxylate analogs with different substituents on the oxazolidine ring or variations in the azido group. The unique combination of the tert-butyl, azido, and oxazolidine groups in this compound distinguishes it from other similar compounds, providing a distinct set of chemical and biological properties.

Properties

Molecular Formula

C8H14N4O3

Molecular Weight

214.22 g/mol

IUPAC Name

tert-butyl 4-azido-1,2-oxazolidine-2-carboxylate

InChI

InChI=1S/C8H14N4O3/c1-8(2,3)15-7(13)12-4-6(5-14-12)10-11-9/h6H,4-5H2,1-3H3

InChI Key

QSDSEHYPTHMPMW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CO1)N=[N+]=[N-]

Origin of Product

United States

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